molecular formula C14H15ClFN3O B11505036 2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile

2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile

Cat. No.: B11505036
M. Wt: 295.74 g/mol
InChI Key: YYEYCHOPWTWCEK-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a chloro and fluoro substituent on a benzene ring, along with a piperazine moiety substituted with a propanoyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Introduction of the chloro and fluoro substituents.

    Piperazine Addition: Reaction of the intermediate with piperazine.

    Propanoylation: Introduction of the propanoyl group to the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine moiety can facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H15ClFN3O

Molecular Weight

295.74 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-propanoylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C14H15ClFN3O/c1-2-14(20)19-5-3-18(4-6-19)13-8-11(15)10(9-17)7-12(13)16/h7-8H,2-6H2,1H3

InChI Key

YYEYCHOPWTWCEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)F

Origin of Product

United States

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